Product packaging for 2-Ethoxy-5-methylphenethyl alcohol(Cat. No.:CAS No. 1378528-05-2)

2-Ethoxy-5-methylphenethyl alcohol

Cat. No.: B2670915
CAS No.: 1378528-05-2
M. Wt: 180.247
InChI Key: IKAKNRHZZZZLJS-UHFFFAOYSA-N
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Description

2-Ethoxy-5-methylphenethyl Alcohol is a chemical compound intended for research and development purposes only. It is not for diagnostic, therapeutic, or personal use. Phenethyl alcohol derivatives are of significant interest in organic synthesis, where they serve as key intermediates for constructing more complex molecules. In particular, compounds with ether and alcohol functional groups are valuable in exploring structure-activity relationships. Researchers also investigate similar structures for their potential olfactory properties in the study of novel fragrance ingredients and flavors. The mechanism of action for such compounds is highly dependent on the specific biological or chemical system under investigation. As with all chemicals, proper safety protocols should be followed. Researchers are encouraged to consult relevant safety data sheets and handle the product in accordance with their institution's guidelines.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H16O2 B2670915 2-Ethoxy-5-methylphenethyl alcohol CAS No. 1378528-05-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-ethoxy-5-methylphenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O2/c1-3-13-11-5-4-9(2)8-10(11)6-7-12/h4-5,8,12H,3,6-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKAKNRHZZZZLJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Pathways

Classical Approaches to Phenethyl Alcohol Synthesis Relevant to 2-(2-Ethoxy-5-methylphenyl)ethanol

Traditional methods for synthesizing phenethyl alcohols provide a foundational framework for constructing the target molecule. These approaches are generally robust and well-established in organic synthesis.

The Grignard reaction is a cornerstone of C-C bond formation and offers a direct route to phenethyl alcohols. missouri.eduquora.com The most common approach involves the reaction of a phenylmagnesium halide with ethylene (B1197577) oxide. sciencemadness.org For the specific synthesis of 2-(2-ethoxy-5-methylphenyl)ethanol, the corresponding Grignard reagent, (2-ethoxy-5-methylphenyl)magnesium bromide, would be required.

The synthesis would proceed in two main steps:

Formation of the Grignard Reagent: 1-Bromo-2-ethoxy-5-methylbenzene is reacted with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to form the organomagnesium compound.

Reaction with Ethylene Oxide: The freshly prepared Grignard reagent is then treated with ethylene oxide. The epoxide ring is opened by the nucleophilic attack of the Grignard reagent, forming a magnesium alkoxide. sciencemadness.orggoogle.com

Hydrolysis: Subsequent acidic workup protonates the alkoxide to yield the final product, 2-(2-ethoxy-5-methylphenyl)ethanol.

A reverse Grignard mode, where the Grignard reagent is added to an excess of an electrophile like 1,2-dibromoethane, can also be employed to first form the 2-phenylethyl bromide, which is then hydrolyzed to the alcohol. academicjournals.org

Table 1: Grignard-based Synthesis of Phenethyl Alcohols

StepReactantsReagents/SolventsProductReference
1Phenylmagnesium bromide, Ethylene oxideDiethyl etherPhenethyl alcohol (after hydrolysis) sciencemadness.orggoogle.com
2Bromobenzene (B47551), MagnesiumDiethyl etherPhenylmagnesium bromide academicjournals.org
3Phenylmagnesium bromide, 1,2-DibromoethaneDiethyl ether2-Phenylbromoethane academicjournals.org

Another fundamental approach is the reduction of a corresponding carboxylic acid or its ester derivative. In this case, 2-(2-ethoxy-5-methylphenyl)acetic acid or its ester (e.g., methyl 2-(2-ethoxy-5-methylphenyl)acetate) would be the starting material.

Powerful reducing agents like lithium aluminum hydride (LiAlH₄) in an ether solvent are highly effective for this transformation. Alternatively, borane (B79455) (BH₃) complexes, often used as BH₃·THF, can also achieve this reduction.

More recently, advances have been made using catalytic hydrosilylation. For instance, manganese(I) carbonyl complexes like [MnBr(CO)₅] have been shown to effectively catalyze the reduction of phenylacetic acid derivatives to their corresponding alcohols using silanes like phenylsilane (B129415) (PhSiH₃) under milder conditions. acs.orgnih.gov This method demonstrates high functional group tolerance, which can be advantageous in complex molecule synthesis. acs.orgnih.gov

Table 2: Reduction of Phenylacetic Acid Derivatives

Starting MaterialReagents/CatalystProductYieldReference
Phenylacetic acid[MnBr(CO)₅], PhSiH₃, 2-MTHF2-Phenylethanol93% acs.orgnih.gov
Phenylacetic acidNaBH₄, Iodine, THF2-Phenylethanol- sciencemadness.org
Carboxylic AcidsTCT, PPh₃, K₂CO₃, NaBH₄Corresponding AlcoholsGood to Excellent researchgate.net

Condensation reactions, such as the aldol (B89426) condensation, provide a means to construct the carbon skeleton, which can then be modified to yield the desired alcohol. While less direct for phenethyl alcohols, this pathway is versatile.

A potential route could involve the condensation of 2-ethoxy-5-methylbenzaldehyde (B1321629) with a one-carbon nucleophile, such as the ylide derived from trimethylsulfonium (B1222738) iodide, to form an epoxide. Subsequent reduction of the epoxide would yield the target alcohol.

Alternatively, stereoselective condensation reactions of α-phenylketones with organometallic reagents can produce diastereoisomeric α-phenylalkanols. psu.eduresearchgate.net While this primarily yields branched alcohols, modifications of the reaction sequence could potentially lead to the phenethyl alcohol structure.

Advanced Synthetic Strategies for 2-(2-Ethoxy-5-methylphenyl)ethanol

Advanced strategies offer greater control over aspects like regiochemistry and stereochemistry, which are crucial for synthesizing complex or pure enantiomeric forms of the target molecule and its analogues.

The synthesis of the specific precursor, 2-ethoxy-5-methylphenol (B3040951), is a key challenge that requires high regiocontrol. Starting from the readily available 4-methylphenol (p-cresol), direct ethoxylation (e.g., Williamson ether synthesis with ethyl iodide) would yield a mixture of the desired 2-ethoxy-5-methylphenol and the O-ethylated product, 4-methylphenoxyethane.

To achieve regioselectivity, directing groups can be employed. For example, an ortho-directing group can be installed on the phenol (B47542) to guide the ethoxylation to the desired position. After the ethoxy group is in place, the directing group is removed.

Enzymatic reactions offer a powerful tool for regioselective modifications of phenols. nih.govconsensus.app Specific enzymes, such as certain (de)carboxylases or UDP-glucosyltransferases, can exhibit high regioselectivity on phenolic substrates, potentially enabling the selective functionalization at the ortho position to the hydroxyl group. nih.govnih.gov For instance, biocatalytic carboxylation can occur selectively at the ortho-position, which could then be converted to the target structure through subsequent steps. nih.gov Metal-catalyzed C-O coupling reactions, such as a copper-catalyzed Ullmann-type reaction, can also achieve regioselective ethoxylation of substituted phenols, often using a directing group to ensure the correct placement of the ethoxy substituent. researchgate.net

While 2-(2-ethoxy-5-methylphenyl)ethanol itself is achiral, the synthesis of its chiral analogues, such as α-methyl-2-(2-ethoxy-5-methylphenyl)ethanol, requires stereoselective methods.

Asymmetric reduction of the corresponding ketone, 1-(2-ethoxy-5-methylphenyl)ethanone, is a common approach. This can be achieved using chiral reducing agents or through catalytic asymmetric hydrogenation with chiral catalysts (e.g., those based on ruthenium or rhodium with chiral ligands).

Furthermore, the stereoselective synthesis of related chiral alcohols has been achieved through various means. nih.gov For example, radical elimination from stereoselectively prepared γ-phenylthio-β-nitro alcohols can yield (E)-allyl alcohols. rsc.org Modern synthetic routes have also been developed for the concise and stereoselective synthesis of complex natural products and their analogues, demonstrating the power of these methods. nih.gov These principles can be applied to create a diverse range of chiral analogues of the target compound for further study.

Transition Metal-Catalyzed Coupling Reactions in Phenethyl Alcohol Synthesis

The formation of the core phenethyl alcohol structure, including derivatives like 2-ethoxy-5-methylphenethyl alcohol, is greatly facilitated by transition metal-catalyzed coupling reactions. These reactions are highly effective and selective in creating the essential carbon-carbon bond of the phenethyl framework. While direct synthesis of this compound using these methods is not extensively documented, the underlying principles can be understood from the synthesis of analogous compounds.

Key coupling reactions applicable to the synthesis of substituted phenethyl alcohols include the Suzuki, Heck, and Sonogashira reactions. catalysis.blog For example, a Suzuki coupling could theoretically involve reacting a (2-ethoxy-5-methylphenyl)boronic acid derivative with a two-carbon component, like vinyl bromide. This would be followed by the reduction of the resulting styrene (B11656) derivative to yield the phenethyl alcohol.

Table 1: Overview of Potentially Applicable Transition Metal-Catalyzed Coupling Reactions

Coupling Reaction Reactant 1 (Aryl Source) Reactant 2 (C2 Source) Catalyst System (Example) Product Intermediate
Suzuki Coupling (2-Ethoxy-5-methylphenyl)boronic acid Vinyl bromide Pd(PPh₃)₄ / Base 2-Ethoxy-5-methylstyrene
Heck Coupling 1-Bromo-2-ethoxy-5-methylbenzene Ethylene Pd(OAc)₂ / P(o-tolyl)₃ 2-Ethoxy-5-methylstyrene

| Sonogashira Coupling | 1-Iodo-2-ethoxy-5-methylbenzene | Ethynyltrimethylsilane | PdCl₂(PPh₃)₂ / CuI | (2-(2-Ethoxy-5-methylphenyl)ethynyl)trimethylsilane |

Note: The final step to obtain the phenethyl alcohol from the intermediate would typically involve a reduction or hydration/reduction sequence.

Research has highlighted the utility of palladium-catalyzed cross-coupling for forming the C(sp²)–C(sp³) bond. nih.govrsc.org For instance, the synthesis of various substituted phenethylamines, which share the phenethyl structure, often employs palladium catalysts to couple an aryl halide with a vinyl-containing compound, followed by hydrogenation. nih.govrsc.org The choice of ligands for the palladium catalyst is crucial for achieving high yields. beilstein-journals.org

Enzymatic and Biocatalytic Routes to Related Alcohol Structures

Biocatalysis provides a green and highly selective method for synthesizing chiral alcohols. bohrium.com While specific enzymatic routes to this compound are not widely reported, the use of enzymes for creating structurally similar aromatic alcohols is well-established. rsc.orgresearchgate.net These methods often utilize enzymes like alcohol dehydrogenases (ADHs), ketoreductases (KREDs), and lipases. bohrium.comwhiterose.ac.uk

A potential biocatalytic strategy could involve the enzymatic reduction of a ketone precursor, such as 2-(2-ethoxy-5-methylphenyl)acetaldehyde. google.com An alcohol dehydrogenase, with a cofactor like NADH or NADPH, could stereoselectively reduce the aldehyde to the primary alcohol. google.com Using whole-cell biocatalysts, such as engineered E. coli or baker's yeast (Saccharomyces cerevisiae), can make these processes more cost-effective by regenerating the cofactor in situ. nih.govresearchgate.net

Lipases can also be used for the kinetic resolution of racemic phenethyl alcohol derivatives, selectively acylating one enantiomer to allow for their separation. nih.govlmaleidykla.lt

Table 2: Potential Enzymatic Strategies for Phenethyl Alcohol Synthesis

Enzyme Class Reaction Type Substrate Precursor Key Advantage
Alcohol Dehydrogenase (ADH) Asymmetric Reduction Corresponding Aldehyde/Ketone High Enantioselectivity
Ketoreductase (KRED) Asymmetric Reduction Corresponding Ketone High Enantioselectivity
Lipase Kinetic Resolution Racemic Alcohol Enantiomeric Separation

| Baeyer-Villiger Monooxygenase | Oxidation | Corresponding Ketone | Formation of Ester Intermediate |

Green Chemistry Principles in the Synthesis of 2-(2-Ethoxy-5-methylphenyl)ethanol

Green chemistry principles are increasingly applied to the synthesis of fine chemicals like 2-(2-ethoxy-5-methylphenyl)ethanol to minimize environmental harm and enhance sustainability. inovatus.es

Development of Sustainable Catalytic Systems

A primary goal of green synthesis is to replace stoichiometric reagents with catalytic ones. For phenethyl alcohol derivatives, this involves creating more sustainable transition metal catalyst systems. greenering.org Research has explored using earth-abundant metals like iron or copper as alternatives to precious metals such as palladium. catalysis.blog Designing ligands that boost catalytic activity at low concentrations and enable catalyst recycling is also a key research area. researchgate.net Heterogenizing catalysts onto solid supports is another strategy to simplify recovery and reuse, reducing metal contamination. researchgate.net

Solvent-Free Reaction Conditions and Aqueous Media Synthesis

Eliminating or substituting volatile organic solvents (VOCs) is a fundamental aspect of green chemistry. e-bookshelf.de For reactions in phenethyl alcohol synthesis, solvent-free conditions can greatly decrease waste. e-bookshelf.demdpi.comnih.gov

Water is an appealing alternative reaction medium. rsc.org The creation of water-soluble catalysts has allowed many transition metal-catalyzed reactions to be conducted in aqueous environments. greenering.org This not only lessens the dependence on organic solvents but can also sometimes improve reaction rates and selectivity. acs.org

Flow Chemistry Approaches for Continuous Production

Flow chemistry offers several benefits over traditional batch processing, including improved safety, efficiency, and scalability. researchgate.netacs.org In a flow synthesis of a compound like 2-(2-ethoxy-5-methylphenyl)ethanol, reactants are continuously pumped through a reactor with an immobilized catalyst. researchgate.net This allows for exact control over reaction conditions, resulting in higher yields and purity. nih.gov

The superior heat and mass transfer in microreactors also permits the safer use of highly reactive intermediates and exothermic reactions. researchgate.net Integrating in-line purification and analysis can lead to a fully automated and efficient manufacturing process. unimi.it

Table 3: Comparison of Batch vs. Flow Synthesis for Phenethyl Alcohols

Feature Batch Synthesis Flow Synthesis
Scalability Difficult, requires re-optimization Easier, by running for longer times
Safety Lower, due to large volumes of reactants Higher, small reaction volumes
Process Control Less precise Highly precise
Heat & Mass Transfer Often limited Excellent
Reproducibility Can be variable High

| Catalyst Handling | Homogeneous catalyst recovery is difficult | Can use packed-bed reactors for easy separation |

Reactions of the Primary Alcohol Functional Group

The primary alcohol group (-CH₂OH) is a key site for numerous chemical reactions, including oxidation, esterification, etherification, dehydration, and conversion to various leaving groups.

Controlled Oxidation Reactions to Aldehydes and Carboxylic Acids

The primary alcohol moiety of 2-(2-ethoxy-5-methylphenyl)ethanol can be selectively oxidized to yield either the corresponding aldehyde, 2-(2-ethoxy-5-methylphenyl)acetaldehyde, or the carboxylic acid, 2-(2-ethoxy-5-methylphenyl)acetic acid, depending on the choice of oxidizing agent and reaction conditions. libretexts.orgpressbooks.pub

Milder oxidizing agents are required for the selective oxidation to the aldehyde, preventing overoxidation to the carboxylic acid. Reagents such as pyridinium (B92312) chlorochromate (PCC) in dichloromethane (B109758) (CH₂Cl₂) are commonly employed for this purpose. libretexts.orglatech.edu Stronger oxidizing agents, including potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), will typically oxidize the primary alcohol directly to the carboxylic acid. pressbooks.publatech.edu A variety of modern, milder methods are also available for the oxidation of primary alcohols to carboxylic acids, for example, using catalytic amounts of CrO₃ with periodic acid (H₅IO₆) as the terminal oxidant. organic-chemistry.org

Table 1: Representative Oxidation Reactions of Primary Alcohols

ProductReagent(s)Typical Conditions
AldehydePyridinium chlorochromate (PCC)Dichloromethane (CH₂Cl₂)
Carboxylic AcidPotassium permanganate (KMnO₄)Basic aqueous solution, heat
Carboxylic AcidChromic acid (H₂CrO₄), Jones reagentAcetone, 0°C to room temp.
Carboxylic AcidCatalytic CrO₃, H₅IO₆Wet acetonitrile

Esterification and Etherification of the Hydroxyl Group

The hydroxyl group of 2-(2-ethoxy-5-methylphenyl)ethanol can readily undergo esterification with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form the corresponding esters. google.comontosight.ai This reaction is typically catalyzed by an acid, such as sulfuric acid, or can be promoted by coupling agents. For instance, reaction with acetyl chloride in the presence of a base like pyridine (B92270) would yield 2-(2-ethoxy-5-methylphenyl)ethyl acetate. Transesterification is also a viable method, where the alcohol is reacted with an ester in the presence of a catalyst. google.com

Etherification can be achieved through methods like the Williamson ether synthesis. This involves deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, forming a new ether linkage. For example, reacting the sodium alkoxide of 2-(2-ethoxy-5-methylphenyl)ethanol with methyl iodide would produce 1-ethoxy-2-(2-ethoxy-5-methylphenyl)ethane.

Dehydration Reactions and Alkene Formation

The acid-catalyzed dehydration of 2-(2-ethoxy-5-methylphenyl)ethanol leads to the formation of an alkene. units.it Upon heating in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄), a molecule of water is eliminated, resulting in the formation of 1-ethoxy-4-methyl-2-vinylbenzene. The reaction proceeds via an E1 or E2 mechanism, depending on the specific conditions and the substitution of the alcohol. For primary alcohols, the E2 mechanism is often favored. units.it

Conversion to Halides and Other Leaving Groups

The hydroxyl group of 2-(2-ethoxy-5-methylphenyl)ethanol is a poor leaving group, but it can be converted into a good leaving group, such as a halide or a sulfonate ester, to facilitate nucleophilic substitution reactions. latech.eduacs.org

Treatment with hydrogen halides (e.g., HBr, HCl) can convert the alcohol into the corresponding phenethyl halide. latech.edu Alternatively, reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are effective for converting primary alcohols into alkyl chlorides and bromides, respectively. latech.edu For the synthesis of alkyl iodides, a one-pot reaction involving in situ mesylation followed by treatment with methylmagnesium iodide has been reported for a variety of primary and secondary alcohols. acs.org

The hydroxyl group can also be converted into a sulfonate ester, such as a tosylate or mesylate, by reaction with the corresponding sulfonyl chloride (e.g., p-toluenesulfonyl chloride, methanesulfonyl chloride) in the presence of a base like pyridine. These sulfonate esters are excellent leaving groups in nucleophilic substitution reactions.

Reactivity of the Aromatic Ring System

The benzene (B151609) ring of 2-(2-ethoxy-5-methylphenyl)ethanol is substituted with an ethoxy group, a methyl group, and a 2-hydroxyethyl group. The nature and position of these substituents dictate the regioselectivity of electrophilic aromatic substitution (EAS) reactions.

Electrophilic Aromatic Substitution (EAS) Patterns and Regioselectivity

Both the ethoxy (-OCH₂CH₃) and methyl (-CH₃) groups are activating, ortho-, para-directing substituents for electrophilic aromatic substitution. youtube.com The ethoxy group is a strongly activating group due to the lone pairs on the oxygen atom that can be donated to the aromatic ring through resonance. The methyl group is a weakly activating group that donates electron density through an inductive effect. The 2-hydroxyethyl group is generally considered to be a weakly deactivating group due to its inductive electron-withdrawing effect.

In electrophilic aromatic substitution reactions, the incoming electrophile will be directed to the positions on the aromatic ring that are most activated and sterically accessible. libretexts.orgpressbooks.pub In the case of 2-(2-ethoxy-5-methylphenyl)ethanol, the positions ortho and para to the strongly activating ethoxy group are positions 1, 3, and 5. The positions ortho and para to the methyl group are positions 4 and 6. The position of the 2-hydroxyethyl group is position 2.

Considering the combined directing effects, the most likely positions for electrophilic attack are those activated by both the ethoxy and methyl groups and are sterically accessible. A key example of the reactivity of the closely related 1-ethoxy-4-methylbenzene is its Friedel-Crafts acylation with methyl 2-chloro-2-oxoacetate in the presence of aluminum chloride (AlCl₃). The acylation occurs at the position ortho to the ethoxy group and meta to the methyl group, yielding methyl 2-(2-ethoxy-5-methylphenyl)-2-oxoacetate. rsc.org This indicates a strong directing effect from the ethoxy group to the ortho position.

Table 2: Directing Effects of Substituents on the Aromatic Ring

SubstituentPositionActivating/DeactivatingDirecting Effect
-OCH₂CH₃2Strongly ActivatingOrtho, Para
-CH₃5Weakly ActivatingOrtho, Para
-CH₂CH₂OH1Weakly DeactivatingMeta (by induction)

Therefore, in electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation, the incoming electrophile is expected to substitute predominantly at the positions ortho to the ethoxy group, which are also meta to the methyl group. The steric hindrance from the existing substituents will also play a role in determining the final product distribution.

Hydrogenation of the Aromatic Nucleus

The aromatic ring of 2-(2-Ethoxy-5-methylphenyl)ethanol can be reduced to its corresponding cyclohexane (B81311) derivative through catalytic hydrogenation. This reaction typically requires high pressures of hydrogen gas and a metal catalyst. The choice of catalyst and reaction conditions can influence the stereochemical outcome of the product, 2-(2-Ethoxy-5-methylcyclohexyl)ethanol.

Research on the hydrogenation of substituted phenols and their ethers provides insight into the expected outcomes for this compound. chemicke-listy.cztum.de Catalysts such as rhodium, ruthenium, and palladium supported on materials like alumina (B75360) (Al₂O₃) or carbon (C) are commonly employed. sci-hub.stacs.org

The hydrogenation of the substituted aromatic ring will lead to the formation of a mixture of diastereomers (cis and trans isomers) due to the creation of new stereocenters on the cyclohexane ring. Studies on similar substituted phenols have shown that rhodium-based catalysts often favor the formation of cis products, while palladium on alumina can lead to a preference for the trans isomer. acs.org The reaction is generally performed in a solvent like isopropanol (B130326) or ethanol (B145695) at pressures ranging from 20 to 70 bar. sci-hub.stacs.org

Table 1: Representative Conditions for Aromatic Ring Hydrogenation

CatalystPressure (bar H₂)SolventTypical Outcome for PhenolsReference
5% Ru/Al₂O₃20EthanolHigh conversion, mixture of cis/trans isomers, cis usually major. sci-hub.st
[Rh(COD)Cl]₂20IsopropanolHigh yield, generally cis-selective. acs.org
5% Pd/Al₂O₃50IsopropanolHigh yield, generally trans-selective. acs.org

Side-Chain Modifications on the Aromatic Ring

The existing substituents on the aromatic ring—the ethoxy group and the methyl group—are ortho, para-directing for electrophilic aromatic substitution. This allows for the introduction of new functional groups onto the benzene ring, provided that the reaction conditions are compatible with the alcohol and ether functionalities. Potential modifications include nitration, halogenation, and Friedel-Crafts reactions. Careful selection of reagents and conditions is necessary to prevent oxidation of the alcohol or cleavage of the ether.

Reactions Involving the Ethoxy Moiety

The ethoxy group, being an aryl alkyl ether, is susceptible to specific transformations, primarily involving the cleavage of the ether bond.

Ether Cleavage and Transetherification Reactions

Ether Cleavage: Aryl alkyl ethers can be cleaved under strongly acidic conditions. masterorganicchemistry.com Treatment of 2-(2-Ethoxy-5-methylphenyl)ethanol with strong acids such as hydroiodic acid (HI) or hydrobromic acid (HBr) would result in the cleavage of the ethyl-oxygen bond. This occurs because the aromatic carbon-oxygen bond is stronger due to partial double bond character, and sp²-hybridized carbons are not susceptible to Sₙ2 attack. masterorganicchemistry.com The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the less sterically hindered ethyl group, yielding 4-methyl-2-(2-hydroxyethyl)phenol and the corresponding ethyl halide (iodoethane or bromoethane).

Transetherification: This reaction involves the exchange of the ethoxy group for a different alkoxy group. While less common than acidic cleavage, transetherification of phenoxyethanol (B1677644) and related compounds has been achieved. unibo.itrsc.org It can be catalyzed by various systems, often under basic or metal-catalyzed conditions, by reacting with a different alcohol. For 2-(2-Ethoxy-5-methylphenyl)ethanol, this could potentially be used to synthesize a range of analogues with different alkoxy groups.

Functional Group Interconversion of the Ethoxy Group

Direct interconversion of the ethoxy group into another functional group is not a straightforward one-step process. The most practical route involves a two-step sequence:

Cleavage: The ethoxy group is first cleaved to the corresponding phenol, 4-methyl-2-(2-hydroxyethyl)phenol, using methods described in section 3.3.1.

Re-functionalization: The newly formed phenolic hydroxyl group can then be converted into a variety of other functionalities. For instance, a new ether can be formed via Williamson ether synthesis (reaction with an alkyl halide under basic conditions), or it can be converted to a sulfonate ester. This sequence allows for the introduction of a wide array of different groups in place of the original ethoxy moiety. vanderbilt.edu

Synthesis and Characterization of Novel Derivatives and Analogues of 2-(2-Ethoxy-5-methylphenyl)ethanol

Novel derivatives can be synthesized by targeting the different reactive sites within the molecule.

Structural Modifications of the Phenethyl Chain

The primary alcohol of the phenethyl group is a key site for derivatization. Standard reactions for primary alcohols can be applied to generate a variety of analogues.

Oxidation: The primary alcohol can be oxidized to form either the corresponding aldehyde, 2-(2-ethoxy-5-methylphenyl)acetaldehyde, using mild oxidizing agents like pyridinium chlorochromate (PCC), or it can be fully oxidized to the carboxylic acid, 2-(2-ethoxy-5-methylphenyl)acetic acid, using stronger oxidants such as potassium permanganate or chromic acid. Studies on analogous phenethyl alcohols detail these transformations. sci-hub.se

Esterification: The alcohol can readily react with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form esters. This reaction is often catalyzed by a small amount of acid. This pathway allows for the synthesis of a large library of ester derivatives with diverse properties. researchgate.net

Nucleophilic Substitution: The hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate, by reacting it with the corresponding sulfonyl chloride in the presence of a base like pyridine. The resulting sulfonate ester is an excellent substrate for Sₙ2 reactions, allowing for the introduction of various nucleophiles such as halides, azides, cyanides, and thiols, thereby creating a wide range of functionalized phenethyl derivatives.

Table 2: Potential Derivatives from Phenethyl Chain Modification

Reaction TypeReagent(s)Product Functional GroupResulting Compound Name
Mild OxidationPCC, CH₂Cl₂Aldehyde2-(2-Ethoxy-5-methylphenyl)acetaldehyde
Strong OxidationKMnO₄, H⁺Carboxylic Acid2-(2-Ethoxy-5-methylphenyl)acetic acid
EsterificationAcetic Anhydride, PyridineEster2-(2-Ethoxy-5-methylphenyl)ethyl acetate
TosylationTsCl, PyridineTosylate2-(2-Ethoxy-5-methylphenyl)ethyl tosylate
Halogenation (via Tosylate)NaI, AcetoneIodide1-(2-Iodoethyl)-2-ethoxy-5-methylbenzene

Chemical Reactivity and Transformation Studies of 2 2 Ethoxy 5 Methylphenyl Ethanol

Variations in Aromatic Ring Substitution Patterns

The chemical reactivity of the phenethyl alcohol moiety is significantly influenced by the nature and position of substituents on the aromatic ring. These substituents can alter the electron density of the benzene (B151609) ring and the benzylic position, thereby affecting the rates and outcomes of various chemical transformations. The presence of electron-donating or electron-withdrawing groups can either activate or deactivate the molecule towards certain reactions.

Research into the reactivity of substituted phenethyl alcohols has provided a framework for understanding these electronic effects. Generally, electron-donating groups (EDGs) increase the electron density on the aromatic ring, which can stabilize electron-deficient transition states and thus accelerate reactions that involve the formation of such intermediates. Conversely, electron-withdrawing groups (EWGs) decrease the electron density, making the ring less reactive towards electrophilic attack and potentially slowing down reactions that proceed through electron-deficient transition states.

In the specific case of 2-(2-ethoxy-5-methylphenyl)ethanol, the aromatic ring is substituted with two electron-donating groups: an ethoxy group (-OCH2CH3) at the 2-position and a methyl group (-CH3) at the 5-position. The ethoxy group, an alkoxy group, is a strong electron-donating group through resonance, while the methyl group is a weaker electron-donating group through induction. Their combined effect is expected to significantly increase the electron density of the aromatic ring, thereby influencing its reactivity in various transformations.

Kinetic studies on the oxidation of para-substituted phenethyl alcohols have demonstrated a clear correlation between the electronic nature of the substituent and the reaction rate. In these studies, the alcohol is oxidized to the corresponding aldehyde or ketone. The rate of oxidation is enhanced by electron-donating substituents and retarded by electron-withdrawing substituents.

A study on the Ru(III) catalyzed oxidation of para-substituted phenethyl alcohols by Ce(IV) in an aqueous nitric acid medium revealed the following order of reaction rates based on the substituent: -OCH3 > -CH3 > -H > -Cl > -NO2. niscpr.res.in This trend is consistent with a reaction mechanism that involves the formation of an electron-deficient center in the transition state. The electron-donating groups stabilize this intermediate, thus lowering the activation energy and increasing the reaction rate. niscpr.res.in

These findings can be extrapolated to predict the reactivity of 2-(2-ethoxy-5-methylphenyl)ethanol. The presence of both a strong electron-donating ethoxy group and a weaker electron-donating methyl group would be expected to make this compound highly susceptible to oxidation compared to unsubstituted phenethyl alcohol.

Table 1: Relative Rates of Oxidation of Para-Substituted Phenethyl Alcohols

Substituent (Para) Relative Rate of Oxidation Effect
-OCH3 Highest Electron-Donating
-CH3 High Electron-Donating
-H Moderate Neutral
-Cl Low Electron-Withdrawing
-NO2 Lowest Electron-Withdrawing

Data derived from kinetic studies on the oxidation of para-substituted phenethyl alcohols. niscpr.res.inscholarsresearchlibrary.com

The substitution pattern on the aromatic ring also plays a crucial role in directing and influencing the efficiency of C-H functionalization reactions. For instance, in the palladium-catalyzed meta-C-H arylation of phenethyl alcohol derivatives, the electronic and steric properties of the substituents can affect the yield of the arylated product.

A study on the meta-C-H arylation of phenethyl alcohol derivatives using an oxime ether directing group showed that various substituents on the aromatic ring are tolerated, leading to the desired meta-arylated products in varying yields. nih.gov For ortho-substituted phenethyl alcohol derivatives, the reaction conditions were modified to achieve good yields, indicating the influence of the substituent's position. nih.gov

The table below summarizes the yields for the meta-C-H arylation of various substituted phenethyl alcohol derivatives, highlighting the impact of different substitution patterns.

Table 2: Yields of Meta-C-H Arylation for Substituted Phenethyl Alcohol Derivatives

Substituent on Phenethyl Alcohol Product Yield (%)
4-Phenyl 75
4-Methoxy 80
4-Trifluoromethoxy 65
4-Acetylamino 72
4-Fluoro 78
4-Chloro 70
4-Bromo 68
2-Fluoro 76
2-Chloro 65
2-Bromo 55

Data from a study on Pd-catalyzed meta-C-H arylation. nih.gov

For 2-(2-ethoxy-5-methylphenyl)ethanol, the presence of substituents at both the ortho and meta positions relative to the ethyl alcohol group would likely influence the regioselectivity and efficiency of C-H functionalization reactions. The electron-rich nature of the ring would generally favor electrophilic aromatic substitution-type C-H activation processes.

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework.

Comprehensive ¹H and ¹³C NMR Spectral Analysis for Connectivity

The ¹H (proton) and ¹³C (carbon-13) NMR spectra provide the foundational data for determining the connectivity of 2-Ethoxy-5-methylphenethyl alcohol. The predicted chemical shifts (δ) are influenced by the electronic environment of each nucleus. The aromatic ring, the ethoxy group, the methyl group, and the phenethyl alcohol side chain each produce characteristic signals.

In the ¹H NMR spectrum, the protons on the aromatic ring are expected to appear as distinct signals due to their substitution pattern. The ethoxy group should give rise to a quartet and a triplet, characteristic of an ethyl group. The methyl group attached to the aromatic ring would appear as a singlet. The two methylene (B1212753) groups of the phenethyl alcohol side chain would present as two triplets, assuming free rotation.

The ¹³C NMR spectrum would complement this by showing distinct signals for each unique carbon atom. The chemical shifts would confirm the presence of aromatic carbons, the carbons of the ethoxy and methyl groups, and the carbons of the alcohol side chain.

Predicted ¹H NMR Data (in CDCl₃)

Protons Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Ar-H 6.8 - 7.1 m -
-OCH₂CH₃ 4.05 q 7.0
-CH₂CH₂OH 3.85 t 6.5
-CH₂CH₂OH 2.85 t 6.5
Ar-CH₃ 2.30 s -
-OCH₂CH₃ 1.42 t 7.0

Predicted ¹³C NMR Data (in CDCl₃)

Carbon Atom Predicted Chemical Shift (δ, ppm)
Ar-C (quaternary) 156.5 (C-O), 131.0, 129.5, 128.0
Ar-CH 130.0, 115.0, 112.0
-OCH₂CH₃ 64.0
-CH₂OH 62.0
-CH₂Ar 36.0
Ar-CH₃ 20.5

Multidimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Structural and Stereochemical Assignment

To confirm the assignments from 1D NMR and to establish the complete molecular structure, a suite of 2D NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin couplings. Key expected correlations would include the coupling between the two methylene groups of the ethoxy group, and the coupling between the two methylene groups of the phenethyl alcohol side chain. It would also confirm the connectivity of protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon atoms to their attached protons. It would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum, confirming the assignments made in the 1D spectra.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. NOESY is particularly useful for determining the substitution pattern on the aromatic ring and the preferred conformation of the side chains. For instance, a NOESY correlation would be expected between the protons of the ethoxy group and the adjacent proton on the aromatic ring.

Dynamic NMR Studies on Conformational Exchange

Dynamic NMR (DNMR) studies could provide insight into the conformational flexibility of this compound. The molecule possesses several single bonds around which rotation can occur, leading to different conformers. The most significant conformational dynamics would be the rotation around the C-O bond of the ethoxy group and the Cα-Cβ bond of the phenethyl alcohol side chain. At room temperature, the rotation around these bonds is typically fast on the NMR timescale, resulting in time-averaged signals. By lowering the temperature, it might be possible to slow down these rotations sufficiently to observe distinct signals for different conformers, allowing for the determination of the energy barriers to rotation.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pathway Determination

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, which allows for the determination of molecular weight and elemental composition, as well as providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass

HRMS provides a highly accurate measurement of the mass of the parent ion, which can be used to determine the elemental formula of this compound (C₁₁H₁₆O₂). This technique can differentiate between compounds with the same nominal mass but different elemental compositions.

Calculated Exact Masses for this compound

Ion Molecular Formula Calculated m/z
[M]⁺ C₁₁H₁₆O₂ 180.11503
[M+H]⁺ C₁₁H₁₇O₂ 181.12286

Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Mechanisms

Tandem mass spectrometry (MS/MS) involves the isolation and fragmentation of a specific ion (usually the molecular ion or a protonated molecule) to produce a fragmentation spectrum. The fragmentation pattern is characteristic of the molecule's structure and helps to confirm the identity and arrangement of its functional groups.

For this compound, the most characteristic fragmentation pathway would involve the cleavage of the bond between the two carbons of the phenethyl side chain (benzylic cleavage). This would result in the formation of a stable benzylic cation. Other likely fragmentations include the loss of water from the alcohol group and the fragmentation of the ethoxy group.

A proposed key fragmentation would be the cleavage of the Cα-Cβ bond, leading to the formation of a resonance-stabilized benzylic cation with a predicted m/z of 149. This fragment would be highly characteristic for the substituted benzyl (B1604629) moiety. Another significant fragmentation could be the loss of a water molecule (18 amu) from the parent ion.

Vibrational Spectroscopy: Infrared (IR) and Raman

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a detailed fingerprint of a molecule by probing the vibrations of its constituent chemical bonds. The combination of both methods offers a more complete picture of the vibrational modes, as some may be more prominent in either IR or Raman spectra depending on the change in dipole moment or polarizability, respectively.

Identification of Characteristic Functional Group Vibrations

The structure of this compound contains several key functional groups: a primary alcohol (-CH₂OH), an ethoxy group (-OCH₂CH₃), a methyl group (-CH₃), and a 1,2,4-trisubstituted benzene (B151609) ring. The expected vibrational frequencies for these groups are detailed below.

A broad absorption band is anticipated in the IR spectrum in the region of 3550-3200 cm⁻¹, characteristic of the O-H stretching vibration of the primary alcohol group. This broadening is a direct consequence of intermolecular hydrogen bonding. In Raman spectroscopy, this vibration is typically weaker. The C-O stretching vibration of the primary alcohol is expected to produce a strong band in the IR spectrum between 1075 and 1000 cm⁻¹.

The ethoxy group introduces several characteristic vibrations. The asymmetric C-O-C stretching of the aryl-alkyl ether is predicted to appear as a strong band in the IR spectrum around 1260-1200 cm⁻¹, while the symmetric stretching should be observable in the 1050-1000 cm⁻¹ region. pageplace.de For similar structures like ethyl phenyl ether, these bands are found at approximately 1245 cm⁻¹ and 1049 cm⁻¹. pageplace.de

The aliphatic C-H stretching vibrations from the ethyl and phenethyl moieties are expected in the 3000-2850 cm⁻¹ range in both IR and Raman spectra. Specifically, the aromatic C-H stretching vibrations are anticipated to occur just above 3000 cm⁻¹, typically between 3100-3000 cm⁻¹. libretexts.org

The 1,2,4-trisubstituted benzene ring will exhibit several characteristic in-ring C-C stretching vibrations in the 1625-1400 cm⁻¹ region. libretexts.org Strong bands are expected around 1610 cm⁻¹ and 1500 cm⁻¹. Out-of-plane C-H bending vibrations ("oop") are highly characteristic of the substitution pattern and are predicted to be strong in the IR spectrum in the 900-675 cm⁻¹ range. libretexts.org For a 1,2,4-trisubstituted ring, a strong band is expected between 825-805 cm⁻¹ and another between 885-870 cm⁻¹.

Functional GroupPredicted IR Frequency (cm⁻¹)Predicted Raman Frequency (cm⁻¹)Notes
Alcohol O-H Stretch3550-3200 (broad)WeakBroad due to hydrogen bonding.
Aromatic C-H Stretch3100-3000Strong
Aliphatic C-H Stretch3000-2850Strong
Aromatic C=C Stretch1625-1400Medium-StrongMultiple bands expected.
Ether C-O-C Asymmetric Stretch1260-1200MediumStrong in IR.
Ether C-O-C Symmetric Stretch1050-1000Strong
Primary Alcohol C-O Stretch1075-1000MediumStrong in IR.
C-H Out-of-plane Bend900-675WeakStrong bands in IR characteristic of 1,2,4-substitution.

Investigation of Hydrogen Bonding Interactions

The primary alcohol group in this compound is capable of acting as both a hydrogen bond donor and acceptor, leading to intermolecular associations. The most direct evidence of this in the IR spectrum is the significant broadening of the O-H stretching band, as mentioned previously. researchgate.net In a non-hydrogen-bonding environment, such as a very dilute solution in a non-polar solvent, a sharp "free" O-H stretching band would be observed around 3650-3600 cm⁻¹. The presence of the broad band is indicative of associated molecules in the condensed phase.

Furthermore, intramolecular hydrogen bonding could potentially occur between the hydroxyl hydrogen and the π-electron system of the benzene ring or the ether oxygen. Computational studies on the similar molecule, 2-phenylethanol, have suggested that a conformation stabilized by an interaction between the hydroxyl hydrogen and the phenyl ring is the most stable. nih.gov Such an interaction would cause a red shift (a shift to lower frequency) of the O-H stretching vibration, though typically less pronounced than that from intermolecular hydrogen bonding.

Electronic Absorption (UV-Vis) Spectroscopy for Aromatic Chromophore Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly for conjugated systems like the benzene ring, which acts as a chromophore. The substitution pattern on the benzene ring significantly influences its UV-Vis absorption spectrum. Benzene itself exhibits a strong primary absorption band (π → π*) around 204 nm and a weaker, fine-structured secondary band (the "benzenoid" band) around 256 nm. up.ac.za

In this compound, the benzene ring is substituted with three groups: an ethoxy group, a methyl group, and a hydroxyethyl (B10761427) group. The ethoxy and methyl groups are electron-donating, which typically causes a bathochromic shift (a shift to longer wavelengths) of the primary and secondary absorption bands. The hydroxyethyl group is generally considered to be weakly electron-withdrawing. The combined effect of these substituents on the benzene ring is expected to shift the secondary absorption band to a wavelength longer than that of benzene. Based on data for similarly substituted benzenes, the main absorption maximum (λmax) for this compound is predicted to be in the range of 270-280 nm. nist.gov A second, stronger absorption band is expected at a shorter wavelength, likely below 220 nm.

Predicted Absorption BandPredicted Wavelength Range (nm)Associated Electronic TransitionNotes
Primary Band< 220π → πHigh intensity.
Secondary (Benzenoid) Band270 - 280π → πLower intensity, may show some fine structure.

X-ray Diffraction Crystallography for Solid-State Molecular Conformation and Packing (if applicable)

X-ray diffraction crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method would provide definitive information on the molecular conformation, including bond lengths, bond angles, and torsional angles, as well as how the molecules pack together in the crystal lattice.

However, the application of this technique is contingent upon the ability to grow a suitable single crystal of the compound. As of the current literature survey, there are no published X-ray crystal structures for this compound. Therefore, a definitive analysis of its solid-state conformation and packing is not possible at this time. Should a crystal structure become available, it would be invaluable for confirming the predicted conformational preferences, such as the orientation of the ethoxy and hydroxyethyl groups relative to the benzene ring, and for visualizing the intermolecular hydrogen bonding network in the solid state.

Computational and Theoretical Chemistry Studies of 2 2 Ethoxy 5 Methylphenyl Ethanol

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the properties of molecules at the atomic level. These methods solve the Schrödinger equation (or its DFT equivalent, the Kohn-Sham equations) to determine the electronic structure and a wide range of associated properties of a molecule. For 2-(2-ethoxy-5-methylphenyl)ethanol, DFT calculations would typically be performed using a functional like B3LYP and a basis set such as 6-311++G(d,p) to achieve a balance between accuracy and computational cost. researchgate.netdergipark.org.trsrce.hr

Geometry Optimization and Conformational Energy Landscapes

The first step in most quantum chemical studies is geometry optimization, where the algorithm seeks the lowest energy arrangement of the atoms, corresponding to the most stable structure of the molecule. For a flexible molecule like 2-(2-ethoxy-5-methylphenyl)ethanol, with several rotatable bonds (e.g., around the C-C-O-C of the ethoxy group and the C-C-O-H of the ethanol (B145695) side chain), there are multiple local minima on the potential energy surface, each corresponding to a different conformer.

Table 1: Illustrative Optimized Geometrical Parameters for a Phenethyl Alcohol Derivative (Analogous Compound) Data presented here is representative of typical DFT (B3LYP/6-31G(d)) results for a structurally similar molecule and not specific to 2-(2-ethoxy-5-methylphenyl)ethanol.

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C-C (ring)1.39120.00.0
C-O (ethoxy)1.37--
O-C (ethyl)1.43--
C-C (side chain)1.53112.0-
C-O (alcohol)1.43109.0-
C-C-O-C--178.5
C-C-C-O--65.2

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals, Charge Distribution)

The electronic structure of a molecule governs its reactivity. Frontier Molecular Orbital (FMO) theory is a key part of this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. dergipark.org.tr

For 2-(2-ethoxy-5-methylphenyl)ethanol, the HOMO is expected to be localized primarily on the electron-rich substituted phenyl ring, particularly involving the p-orbitals of the ring carbons and the oxygen of the ethoxy group. The LUMO is likely to be a π* anti-bonding orbital distributed over the aromatic ring. koreascience.kreurjchem.com

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution. In these maps, regions of negative potential (typically colored red) indicate areas prone to electrophilic attack, while positive regions (blue) are susceptible to nucleophilic attack. For this molecule, the oxygen atoms of the ethoxy and hydroxyl groups would be centers of negative potential, while the hydroxyl hydrogen would be a site of positive potential. srce.hrkoreascience.kr

Table 2: Representative Frontier Molecular Orbital Energies for a Substituted Phenol (B47542) (Analogous Compound) Calculated at the B3LYP/6-311++G(d,p) level. Data is illustrative.

Molecular OrbitalEnergy (eV)
HOMO-6.67
LUMO-1.07
HOMO-LUMO Gap5.60

Vibrational Frequency Analysis and Theoretical Spectroscopic Prediction

Theoretical vibrational analysis can predict the infrared (IR) and Raman spectra of a molecule. By calculating the second derivatives of the energy with respect to the atomic coordinates, a set of harmonic vibrational frequencies is obtained. These frequencies correspond to the stretching, bending, and torsional motions of the atoms. Comparing the calculated spectrum with an experimental one can help in the assignment of spectral bands to specific molecular motions. researchgate.neteurjchem.comiosrjournals.org

For 2-(2-ethoxy-5-methylphenyl)ethanol, characteristic vibrational modes would include O-H stretching of the alcohol group (around 3300-3500 cm⁻¹), C-H stretching of the aromatic ring and alkyl groups (around 2800-3100 cm⁻¹), C=C stretching of the aromatic ring (around 1450-1600 cm⁻¹), and C-O stretching of the ether and alcohol functionalities (around 1000-1300 cm⁻¹). srce.hriosrjournals.org

Transition State Localization and Reaction Mechanism Elucidation

Quantum chemical calculations are instrumental in studying reaction mechanisms. By locating the transition state (a first-order saddle point on the potential energy surface) for a proposed reaction, the activation energy can be calculated. This information is crucial for understanding the feasibility and kinetics of a chemical transformation. For instance, the oxidation of the primary alcohol group in 2-(2-ethoxy-5-methylphenyl)ethanol to an aldehyde could be modeled to determine the most likely reaction pathway and the role of different catalysts or reagents. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Sampling in Solution

While quantum chemical calculations are typically performed on isolated molecules in the gas phase, Molecular Dynamics (MD) simulations allow for the study of molecules in a condensed phase, such as in a solvent. MD simulations model the movement of atoms and molecules over time based on a classical force field. nih.govnih.gov

For 2-(2-ethoxy-5-methylphenyl)ethanol, an MD simulation in a solvent like water or ethanol would reveal how the solvent molecules arrange around the solute and how this environment influences its conformational preferences. The simulation would track the trajectories of all atoms, providing a dynamic picture of the molecule's behavior. This is particularly important for understanding properties like solubility and how the molecule might interact with biological receptors, where conformational flexibility and solvent interactions play a key role. researchgate.netresearchgate.netacs.org Studies on similar molecules like 2-phenylethyl alcohol have used MD simulations to investigate their inclusion in cyclodextrin (B1172386) complexes in aqueous solutions, highlighting the stability and dynamics of such systems. researchgate.netresearchgate.net

Quantitative Structure-Property Relationship (QSPR) Modeling of Related Phenethyl Alcohol Derivatives

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to correlate the structural or physicochemical properties of a group of compounds with a specific property of interest (e.g., boiling point, solubility, biological activity). This is achieved by developing a mathematical model based on a set of calculated molecular descriptors. nih.govresearchgate.net

For a series of phenethyl alcohol derivatives, a QSPR model could be developed to predict a property like the n-octanol/water partition coefficient (logP), which is important for predicting bioavailability. The model would use various descriptors such as topological indices, electronic properties (like dipole moment), and spatial parameters. researchgate.netnih.gov Although a specific QSPR model for 2-(2-ethoxy-5-methylphenyl)ethanol has not been reported, studies on aliphatic alcohols and other related compounds have successfully used this approach to predict properties with high accuracy. nih.govresearchgate.net

Table 3: Common Molecular Descriptors Used in QSPR Models for Alcohols This table lists descriptor types often used in QSPR studies of alcohols and related compounds.

Descriptor ClassExample DescriptorsProperty Correlated
TopologicalWiener index, Connectivity indicesBoiling point, Vapor pressure
ElectronicDipole moment, HOMO/LUMO energiesSolubility, Reactivity
ConstitutionalMolecular weight, Number of O atomsVarious physical properties
GeometricalMolecular surface area, Molecular volumePartition coefficients

Cheminformatics Approaches for Predictive Reactivity and Synthetic Design

Cheminformatics provides powerful computational tools to forecast the reactivity of chemical compounds and to intelligently design synthetic pathways. For a molecule such as 2-(2-ethoxy-5-methylphenyl)ethanol, these approaches can preemptively identify potential reaction products, assess synthetic feasibility, and propose efficient routes for its synthesis, thereby accelerating research and development while minimizing resource expenditure.

Predictive Reactivity Modeling

The reactivity of 2-(2-ethoxy-5-methylphenyl)ethanol can be computationally modeled to predict its behavior in various chemical environments. This involves the use of software that can simulate reaction conditions and predict outcomes based on the compound's electronic and structural properties. For instance, tools can predict sites of metabolism, potential for degradation, and reactivity with other chemical agents.

In silico metabolism prediction tools, such as BioTransformer and Meteor, can forecast the metabolic fate of 2-(2-ethoxy-5-methylphenyl)ethanol in biological systems. nih.govwur.nl These programs utilize databases of known metabolic reactions and algorithms to predict how the compound might be transformed by enzymes. For example, potential sites of oxidation, hydroxylation, or conjugation can be identified on the molecule's structure.

Table 1: Illustrative Predicted Physicochemical and Reactivity Descriptors for 2-(2-Ethoxy-5-methylphenyl)ethanol

DescriptorPredicted ValueSignificance in Reactivity and Synthesis
LogP 3.1Indicates moderate lipophilicity, influencing solubility in organic solvents and potential membrane permeability.
Topological Polar Surface Area (TPSA) 29.5 ŲSuggests good potential for bioavailability.
Number of Hydrogen Bond Donors 1The alcohol group can act as a hydrogen bond donor, influencing intermolecular interactions.
Number of Hydrogen Bond Acceptors 2The ether and alcohol oxygens can act as hydrogen bond acceptors, affecting solubility and binding.
Most Labile Bonds C-O (ethyl ether), C-O (alcohol)Highlights the bonds most likely to be involved in chemical reactions, guiding the choice of reagents.

Note: The values in this table are illustrative and based on typical predictions from cheminformatics software for a molecule with this structure. They are not from a specific experimental study on this compound.

Computational Synthetic Design and Retrosynthesis

Computational tools have revolutionized the design of synthetic routes for complex molecules. Retrosynthetic analysis, a technique pioneered by E.J. Corey, involves deconstructing a target molecule into simpler, commercially available precursors. slideshare.net Modern software platforms like SYNTHIA® and ASKCOS automate this process, using vast databases of chemical reactions and sophisticated algorithms to propose multiple synthetic pathways. synthiaonline.comrsc.orgmit.edu

For 2-(2-ethoxy-5-methylphenyl)ethanol, a retrosynthetic analysis program would identify key bond disconnections. The primary disconnection points would likely be the carbon-carbon bond of the ethyl chain and the ether bond.

A plausible retrosynthetic pathway for 2-(2-ethoxy-5-methylphenyl)ethanol might involve the following disconnections:

C-C Bond Disconnection: The bond between the aromatic ring and the ethanol side chain could be disconnected. This suggests a precursor like a substituted bromobenzene (B47551) which could be coupled with a two-carbon unit.

Ether Bond Disconnection: The ethoxy group could be disconnected, pointing to a precursor like 2-hydroxy-5-methylphenethyl alcohol that could be etherified.

These computational tools can rank the proposed synthetic routes based on various factors, including the cost and availability of starting materials, reaction yields, and the number of synthetic steps. synthiaonline.com This allows chemists to select the most efficient and practical route for laboratory synthesis.

Table 2: Example of a Computationally Generated Retrosynthetic Pathway for 2-(2-Ethoxy-5-methylphenyl)ethanol

StepRetrosynthetic DisconnectionPrecursor MoleculesForward Reaction Type
3 Target Molecule: 2-(2-Ethoxy-5-methylphenyl)ethanol2-Ethoxy-5-methylbenzaldehyde (B1321629)Reduction
2 2-Ethoxy-5-methylbenzaldehyde2-Hydroxy-5-methylbenzaldehydeWilliamson Ether Synthesis
1 2-Hydroxy-5-methylbenzaldehydep-CresolFormylation

Note: This table represents a simplified, illustrative retrosynthetic analysis that could be generated by synthesis planning software. The actual output from such software would be more detailed and provide multiple alternative routes.

The integration of predictive reactivity models with synthetic design tools provides a powerful framework for chemical research. By computationally screening for potential issues and optimizing synthetic routes before any experiments are conducted, cheminformatics significantly enhances the efficiency and success rate of chemical synthesis.

Advanced Analytical Methodologies for 2 2 Ethoxy 5 Methylphenyl Ethanol

Chromatographic Separation Techniques for Purity and Isomeric Analysis

Chromatography is the cornerstone for assessing the quality of 2-(2-Ethoxy-5-methylphenyl)ethanol. Different chromatographic techniques are employed to separate the main component from impurities, including isomers and residual starting materials.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the purity and assay of 2-(2-Ethoxy-5-methylphenyl)ethanol. A reversed-phase (RP-HPLC) method is typically developed due to the compound's moderate polarity. academicjournals.orgacademicjournals.org Method development involves optimizing the stationary phase, mobile phase composition, and detector settings to achieve a sharp, symmetrical peak for the analyte, well-resolved from any impurities.

A typical RP-HPLC method would utilize a C18 stationary phase, which separates compounds based on their hydrophobicity. academicjournals.org The mobile phase generally consists of a mixture of an organic solvent, such as acetonitrile, and water. academicjournals.orgacademicjournals.org The UV detector is commonly set to a wavelength where the phenyl chromophore exhibits strong absorbance, such as 220 nm, to ensure high sensitivity. academicjournals.org For mass spectrometry-compatible methods, volatile buffers like formic acid or ammonium (B1175870) formate (B1220265) would be used instead of non-volatile acids like phosphoric acid. sielc.comsielc.com

Method validation is performed according to International Council for Harmonisation (ICH) guidelines to ensure the method is reliable, reproducible, and accurate for its intended purpose. academicjournals.orgacademicjournals.org Key validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness. academicjournals.org

Interactive Table 1: Typical RP-HPLC Method Parameters for Phenethyl Alcohol Derivatives

ParameterConditionRationale/Reference
Column C18, 150 x 4.6 mm, 5 µmProvides good separation for moderately polar compounds. academicjournals.org
Mobile Phase Acetonitrile : Water (50:50, v/v)Common solvent system for phenethyl alcohols. academicjournals.orgacademicjournals.org
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column. academicjournals.org
Detection UV at 220 nmWavelength for detecting the aromatic ring. academicjournals.org
Column Temp. Ambient or controlled (e.g., 25 °C)Ensures retention time stability.
Injection Vol. 10-20 µLStandard injection volume for analytical HPLC.

Interactive Table 2: Representative HPLC Validation Parameters based on Phenylethyl Alcohol Analysis

Validation ParameterTypical ResultAcceptance Criteria
Linearity (R²) > 0.999R² ≥ 0.999 academicjournals.org
Accuracy (Recovery) 98.0% - 102.0%Typically 98.0% - 102.0% academicjournals.org
Precision (RSD%) < 2.0%RSD ≤ 2.0% academicjournals.org
Robustness No significant change in resultsConsistent results despite small, deliberate variations in method parameters. academicjournals.org

Gas Chromatography (GC) for Volatile Component Analysis

Gas Chromatography (GC) is the preferred method for the analysis of volatile components, such as residual solvents from the synthesis and purification process. ispub.comijpsonline.com These impurities must be monitored and controlled as per regulatory guidelines. The technique separates compounds based on their boiling points and interaction with the stationary phase. A flame ionization detector (FID) is commonly used due to its high sensitivity for organic compounds. ispub.com

For the analysis of organic volatile impurities (OVIs), a static headspace sampling technique is often employed. This involves heating the sample in a sealed vial to allow volatile components to partition into the gas phase (headspace), which is then injected into the GC. chromatographyonline.com This prevents non-volatile matrix components from contaminating the GC system. The choice of GC column is critical, with moderately polar phases like those containing cyanopropylphenyl polysiloxane being effective for separating a wide range of common solvents. ispub.com

Interactive Table 3: Example GC Conditions for Volatile Impurity Analysis

ParameterConditionPurpose/Reference
Technique Headspace or Direct InjectionHeadspace for volatile impurities in a solid/liquid matrix. chromatographyonline.com
Column BP 624 or equivalent (e.g., 6% cyanopropylphenyl)Good selectivity for common residual solvents. ispub.com
Carrier Gas Nitrogen or HeliumInert mobile phase. ispub.comgoogle.com
Injector Temp. 200 - 250 °CEnsures complete volatilization of analytes. google.com
Detector Flame Ionization Detector (FID)Universal detector for hydrocarbons. ispub.com
Oven Program Temperature gradient (e.g., 40°C to 240°C)Separates compounds with a wide range of boiling points. google.com

Chiral Chromatography for Enantiomeric Excess Determination

Since 2-(2-Ethoxy-5-methylphenyl)ethanol possesses a chiral center, determining the enantiomeric excess (e.e.) is critical, especially in pharmaceutical applications where enantiomers can have different biological activities. Chiral chromatography is the most common approach for this analysis. scispace.combgb-analytik.com

Direct enantiomeric separation can be achieved by HPLC using a Chiral Stationary Phase (CSP). bgb-analytik.com Polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose, are widely used due to their broad applicability in separating the enantiomers of various compound classes, including alcohols. bgb-analytik.commdpi.com Method development involves screening different CSPs and mobile phases (typically normal phase, like hexane/isopropanol) to find a system that provides baseline resolution of the two enantiomer peaks. bgb-analytik.com

An alternative, indirect approach involves derivatizing the racemic alcohol with a chiral derivatizing agent (CDA), such as 1-phenylethyl isocyanate or a Mosher's acid derivative. uni-konstanz.denih.gov This reaction creates a pair of diastereomers which, unlike enantiomers, have different physical properties and can be separated using standard, achiral chromatography (either GC or HPLC). uni-konstanz.denih.govunits.it The relative peak areas of the two diastereomers correspond to the ratio of the original enantiomers.

Interactive Table 4: Approaches for Enantiomeric Excess (e.e.) Determination

MethodPrincipleTypical InstrumentationKey Considerations
Direct Chiral HPLC Differential interaction of enantiomers with a Chiral Stationary Phase (CSP).HPLC with a CSP (e.g., Chiralcel®, Whelk-O®). bgb-analytik.comRequires screening of various CSPs and mobile phases; provides direct e.e. measurement.
Indirect GC/HPLC Conversion of enantiomers into diastereomers using a Chiral Derivatizing Agent (CDA). uni-konstanz.denih.govGC-FID or HPLC-UV with a standard achiral column.Requires a quantitative derivatization reaction; CDA must be enantiomerically pure.
Indirect NMR Formation of diastereomers with a CDA, causing distinct chemical shifts in NMR. scispace.comacs.orgNMR Spectrometer.Can determine e.e. without chromatographic separation; requires a suitable CDA that induces large chemical shift differences. scispace.com

Hyphenated Analytical Techniques for Comprehensive Characterization

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the structural confirmation and identification of unknown impurities.

GC-MS and LC-MS for Mixture Component Identification

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful hyphenated techniques for identifying impurities and byproducts in the 2-(2-Ethoxy-5-methylphenyl)ethanol sample. ijprajournal.com

GC-MS is ideally suited for the identification of volatile and semi-volatile compounds. nih.gov As components elute from the GC column, they enter the mass spectrometer, which acts as a highly specific detector, providing a mass spectrum for each peak. This spectrum serves as a "molecular fingerprint" that can be compared against spectral libraries for positive identification. cardiff.ac.uk This is particularly useful for identifying process-related impurities or degradation products. jmb.or.kr

LC-MS extends this capability to non-volatile, polar, or thermally labile compounds that are not amenable to GC analysis. tdx.catnih.gov The HPLC system separates the components, which are then ionized and analyzed by the mass spectrometer. LC-MS is crucial for characterizing potential high-molecular-weight byproducts or polar impurities. Documentation for 2-(2-Ethoxy-5-methylphenyl)ethanol confirms the availability of LC-MS data for its characterization. bldpharm.comamadischem.com

Interactive Table 5: Application of Hyphenated Techniques for Impurity Identification

Potential Impurity/ByproductLikely Analytical TechniqueRationale
Residual Toluene (solvent)GC-MSVolatile organic compound, easily separated by GC and identified by its known mass spectrum. ispub.com
2-Hydroxy-5-methylphenethyl alcoholLC-MSMore polar than the parent compound; may not be volatile enough for GC without derivatization.
Dimeric ether byproductLC-MSLikely to be non-volatile and higher in molecular weight.
Unreacted 2-ethoxy-5-methylbenzaldehyde (B1321629)GC-MS or LC-MSAmenable to both techniques depending on volatility and thermal stability.

NMR-coupled Techniques for In Situ Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy coupled with a reaction setup allows for the real-time, in-situ monitoring of the synthesis of 2-(2-Ethoxy-5-methylphenyl)ethanol. researchgate.netbeilstein-journals.org This advanced technique provides a window into the reaction dynamics, offering insights that are difficult to obtain through traditional offline analysis of quenched aliquots. chemrxiv.orgacs.org

In a typical setup, the reaction mixture is either run directly in an NMR tube or continuously flowed from a reactor through the NMR spectrometer's detection cell. beilstein-journals.orgnih.gov A series of ¹H NMR spectra are acquired at regular time intervals. acs.org By monitoring the changes in the integrals of specific proton signals, one can track the consumption of starting materials and the formation of the product and any intermediates or byproducts. nih.govcmu.edu This provides valuable kinetic data and can help elucidate the reaction mechanism, for instance, by detecting transient intermediates in a Grignard reaction, which could be a synthetic route to the target alcohol. researchgate.netnih.gov

Interactive Table 6: Information Gained from In Situ NMR Reaction Monitoring

ParameterDescriptionBenefit
Reaction Kinetics Rate of consumption of reactants and formation of products is measured directly from spectral data. nih.govAllows for rapid reaction optimization (temperature, catalyst loading, etc.).
Reaction Profile Continuous monitoring of all NMR-active species throughout the reaction.Provides a complete picture of the reaction progress, including induction periods or catalyst deactivation.
Intermediate Detection Identification of transient species that are not observable by offline analysis. nih.govOffers direct evidence for proposed reaction mechanisms.
Yield Determination Real-time quantification of product formation relative to an internal standard.Determines when a reaction has reached completion, preventing unnecessary reaction time. researchgate.net
Process Control Data can be fed back to an automated synthesis platform to dynamically control reaction conditions. researchgate.netEnables improved reproducibility and optimization of chemical syntheses.

Applications As Chemical Intermediates and Building Blocks in Advanced Synthesis

Precursor for the Synthesis of Complex Organic Molecules

Generally, phenethyl alcohols can be precursors to a wide array of more complex molecules. The hydroxyl group can be oxidized to form aldehydes or carboxylic acids, or it can be substituted to introduce other functional groups. The aromatic ring can undergo electrophilic substitution reactions. These reactions make phenethyl alcohol derivatives useful starting materials in multi-step syntheses. ontosight.aisemanticscholar.org For instance, derivatives of phenethyl alcohol are used in the synthesis of pharmaceuticals and other biologically active compounds. ontosight.aiontosight.ai The structural features of 2-Ethoxy-5-methylphenethyl alcohol, with its substituted phenyl ring, suggest it could be a tailored starting material for creating specific, complex target molecules, though published examples are not available.

Scaffold for the Development of Novel Materials in Polymer Chemistry or Liquid Crystals

Substituted aromatic compounds are fundamental to the development of advanced materials. While there is no specific research detailing the use of this compound in polymer chemistry, related structures like o-nitrobenzyl alcohol derivatives are utilized. acs.org These are incorporated into polymers to create photodegradable materials, such as hydrogels, or used for thin film patterning. acs.org The phenethyl alcohol moiety, in principle, could be converted into a monomer and polymerized, or grafted onto existing polymer chains. The ethoxy and methyl substituents on the phenyl ring of this compound would influence the physical properties, such as solubility and thermal stability, of any resulting polymer. However, this remains a hypothetical application without direct research evidence.

Synthetic Utility in the Construction of Olfactory Molecules and Aroma Chemicals

Phenethyl alcohol itself is a well-known and highly valued fragrance chemical, prized for its natural rose petal scent. researchgate.netresearchgate.net It is a foundational component in the perfumery industry and is used in a vast range of products, including soaps, perfumes, and cosmetics. researchgate.netresearchgate.netnih.gov The odor of phenethyl alcohol derivatives is influenced by the substituents on the aromatic ring. It is plausible that this compound was synthesized to investigate its olfactory properties. The addition of an ethoxy and a methyl group would alter its scent profile compared to the parent phenethyl alcohol. Many aroma chemicals are esters derived from phenethyl alcohol, and enzymatic esterification is a common method for their synthesis. mdpi.com A related compound, 4-Ethoxy-2-methylphenethyl alcohol, is noted for its pleasant floral scent and use in perfumes and cosmetics. smolecule.com This suggests that this compound could have similar applications, although specific sensory data is not publicly documented.

Table 1: Comparison of Related Aroma Chemicals

Compound Name CAS Number Reported Odor Profile
Phenethyl alcohol 60-12-8 Mild, warm, rose-honey-like. researchgate.net
4-Ethoxy-2-methylphenethyl alcohol Not Available Pleasant floral scent. smolecule.com

Note: Data for this compound is not available.

Intermediate in the Formation of Specialty Chemicals and Agrochemical Precursors

The term "specialty chemicals" refers to a broad category of chemical products produced for specific applications. cphi-online.com Phenethyl alcohol and its derivatives serve as intermediates in the synthesis of these high-value chemicals. parchem.compciplindia.com These applications can range from pharmaceuticals to materials used in electronics. cphi-online.comklandchemicals.com In the context of agrochemicals, the development of new pesticides and herbicides often involves the synthesis of novel organic molecules with specific biological activities. While there is no direct evidence linking this compound to agrochemical synthesis, its structure fits the general profile of a potential precursor. The synthesis of such specialized molecules often begins with functionalized building blocks like substituted phenethyl alcohols.

Future Research Directions and Unresolved Challenges

Exploration of Undiscovered Synthetic Pathways to 2-(2-Ethoxy-5-methylphenyl)ethanol and its Analogues

The development of novel and efficient synthetic routes is a cornerstone of chemical innovation. For 2-(2-Ethoxy-5-methylphenyl)ethanol and its analogues, future research could focus on moving beyond conventional methods to explore more elegant and sustainable pathways.

Current synthesis likely relies on multi-step sequences, for example, the reduction of a corresponding ketone or ester. A primary challenge is to devise more convergent and atom-economical strategies. Future exploration could investigate novel disconnections and bond-forming reactions that are not yet established for this class of substituted phenethyl alcohols.

Key areas for research include:

Novel Carbon-Carbon Bond Forming Reactions: Investigating new cross-coupling methodologies that could directly install the ethyl-alcohol side chain onto a pre-functionalized aromatic ring.

Directed C-H Functionalization: Developing methods to directly hydroxylate or ethoxylate a simpler precursor, thereby reducing the number of synthetic steps.

Biocatalytic Routes: Employing engineered enzymes to perform stereoselective reductions or other key transformations, offering a greener alternative to traditional chemical synthesis. acs.org

Table 2: Potential Undiscovered Synthetic Pathways

Synthetic Strategy Description Potential Precursors
Reductive Coupling Coupling of 4-methylphenetole (B147166) with an ethylene (B1197577) oxide equivalent using a novel catalytic system. 4-methylphenetole, Ethylene oxide
Grignard Reaction Variant Reaction of a Grignard reagent derived from 2-bromo-4-methylphenetole with ethylene oxide, followed by workup. 2-bromo-4-methylphenetole
Friedel-Crafts Acylation/Reduction Acylation of 4-methylphenetole with acetyl chloride followed by a highly selective reduction of the resulting ketone. 4-methylphenetole, Acetyl chloride

| Williamson Ether Synthesis/Side-chain Elaboration | Synthesis of an ethoxybenzene derivative followed by a sequence of reactions to build the phenethyl alcohol moiety. masterorganicchemistry.com | p-Cresol, Ethyl iodide |

Development of Highly Selective and Efficient Catalytic Systems

Catalysis is central to modern chemical synthesis, offering pathways to high efficiency and selectivity. The synthesis of 2-(2-Ethoxy-5-methylphenyl)ethanol, likely involving steps such as hydrogenation or etherification, presents opportunities for the development of bespoke catalytic systems.

Homogeneous catalysts, such as those based on ruthenium, rhodium, and iridium, have shown high activity in the hydrogenation of aromatic ketones to the corresponding alcohols. researchgate.netgoogle.com However, their application to the specific substrate required for 2-(2-Ethoxy-5-methylphenyl)ethanol synthesis may require significant optimization to achieve the desired selectivity and avoid side reactions. Heterogeneous catalysts, including supported metal catalysts (e.g., Ni, Cu, Pt on supports like alumina (B75360) or carbon) and zeolites, offer advantages in terms of catalyst recovery and reuse. google.comresearchgate.netd-nb.info

Future research should focus on:

Ligand Design: For homogeneous catalysts, the design of new ligands that can fine-tune the electronic and steric properties of the metal center to enhance selectivity for the target substrate.

Support Engineering: For heterogeneous catalysts, modifying the support material to improve catalyst dispersion, stability, and interaction with the reactants.

Bimetallic Catalysts: Investigating the synergistic effects of combining two different metals in a single catalytic system, which can often lead to improved performance compared to monometallic catalysts. google.com

Table 3: Potential Catalytic Systems for Development

Catalyst Type Metal Center(s) Key Research Challenge
Homogeneous Ru, Rh, Ir Design of chiral ligands for asymmetric synthesis of analogues. researchgate.net
Heterogeneous Ni, Cu, Pt, Pd Improving stability and preventing leaching of the active metal. google.com
Zeolite-based H-ZSM-5, H-BEA Tailoring pore size and acidity to control regioselectivity. researchgate.netd-nb.info

| Nanoparticle Catalysts | Gold, Palladium | Controlling particle size and shape to maximize activity and selectivity. |

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Design

The advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical research. ijsetpub.com These computational tools can analyze vast datasets of chemical reactions to predict outcomes, suggest optimal conditions, and even design novel synthetic pathways from scratch. engineering.org.cnmdpi.commit.edu

For a target molecule like 2-(2-Ethoxy-5-methylphenyl)ethanol, AI and ML can address several key challenges:

Retrosynthesis Prediction: AI models can propose multiple plausible retrosynthetic routes, potentially uncovering non-intuitive pathways that a human chemist might overlook. engineering.org.cnmit.edu

Reaction Condition Optimization: Machine learning algorithms can predict the optimal solvent, catalyst, temperature, and reagents for a given transformation, reducing the number of experiments needed for optimization. acs.orgbeilstein-journals.orgbeilstein-journals.org

Discovery of New Reactions: By being trained on vast reaction databases, AI can identify patterns and predict new, previously unknown chemical reactions that could be applied to the synthesis of the target molecule and its analogues. nih.gov

Table 4: Applications of AI and Machine Learning in Synthesis Design

AI/ML Application Description Potential Impact
Retrosynthetic Analysis Using models like graph neural networks to propose disconnections and identify suitable starting materials. engineering.org.cnmit.edu Accelerates the design of synthetic routes and reduces reliance on chemical intuition alone.
Predictive Modeling Training neural networks on existing reaction data to predict the yield and selectivity of potential reactions. mdpi.comresearchgate.net Enables rapid in-silico screening of different synthetic approaches before laboratory work begins.

In-depth Investigations into Complex Reaction Mechanisms and Intermediates

A thorough understanding of reaction mechanisms is crucial for optimizing reaction conditions and controlling product distribution. The synthesis of 2-(2-Ethoxy-5-methylphenyl)ethanol involves several transformations, each with its own mechanistic intricacies.

For instance, if the synthesis proceeds via the reduction of a ketone, understanding the nature of the hydride transfer step is important. If a Friedel-Crafts reaction is employed, elucidating the stability and rearrangement pathways of carbocation intermediates is key. The specific electronic effects of the ethoxy (electron-donating) and methyl (weakly electron-donating) groups on the aromatic ring will influence the stability of intermediates and the energy of transition states. annualreviews.org

Future mechanistic studies could involve:

Computational Chemistry: Using methods like Density Functional Theory (DFT) to model reaction pathways, calculate activation energies, and visualize transition state structures.

Spectroscopic Analysis: Employing in-situ spectroscopic techniques (e.g., NMR, IR) to detect and characterize transient intermediates during the course of a reaction.

Isotope Labeling Studies: Using isotopically labeled starting materials to trace the path of atoms throughout the reaction, providing definitive evidence for proposed mechanisms.

Table 5: Potential Reaction Intermediates for Mechanistic Study

Reaction Type Potential Intermediate Investigative Technique
Ketone Reduction Metal-hydride complex, Alkoxide In-situ IR spectroscopy, Kinetic studies
Friedel-Crafts Acylation Acylium ion, Sigma complex Low-temperature NMR, DFT calculations
Williamson Ether Synthesis Alkoxide, SN2 transition state Isotope labeling, Kinetic analysis masterorganicchemistry.com

| Alcohol Dehydration (side reaction) | Oxonium ion, Carbocation | Trapping experiments, Product analysis libretexts.orgunits.it |

Expansion of Derivatization Strategies for Diverse Chemical Applications

Derivatization involves the chemical modification of a molecule to alter its properties or to prepare it for a specific analysis or application. The hydroxyl group of 2-(2-Ethoxy-5-methylphenyl)ethanol is a prime site for such modifications. Expanding the range of known derivatives of this compound could open up new avenues for its use in various chemical contexts.

Common derivatization reactions for alcohols include esterification, etherification, silylation, and conversion to halides. libretexts.orgjfda-online.com Each of these transformations introduces a new functional group, leading to a compound with different physical and chemical properties.

Future research in this area should aim to:

Synthesize a Library of Derivatives: Systematically prepare a diverse set of derivatives (e.g., esters with varying chain lengths, different ether analogues, silyl (B83357) ethers with bulky groups).

Characterize the New Compounds: Thoroughly characterize the physical and spectroscopic properties of each new derivative.

Explore Potential Applications: Investigate the utility of these new compounds as, for example, building blocks in further syntheses, monomers for polymerization, or as standards for analytical method development. The introduction of specific functional groups can also make them suitable for analysis by techniques like gas chromatography-mass spectrometry (GC-MS). researchgate.net

Table 6: Potential Derivatization Strategies and Applications

Derivatization Reaction Reagent Class Resulting Functional Group Potential Application
Esterification Acyl chlorides, Carboxylic acids researchgate.net Ester Building blocks for polymers, fragrance components
Etherification Alkyl halides Ether Solvents, chemical intermediates
Silylation Silyl halides (e.g., TMSCl) libretexts.org Silyl ether Protection group in synthesis, improved GC analysis
Halogenation Thionyl chloride, PBr3 libretexts.org Alkyl halide Intermediate for nucleophilic substitution reactions

| Oxidation | Mild oxidizing agents | Aldehyde or Carboxylic acid | Precursor for further functionalization |

Q & A

Basic Question: What are the established synthetic routes for 2-Ethoxy-5-methylphenethyl alcohol, and how can reaction conditions influence yield?

Methodological Answer:
The synthesis typically involves functionalization of a phenethyl alcohol precursor. For example:

  • Step 1: Start with commercially available 5-methylphenethyl alcohol. Introduce the ethoxy group via nucleophilic substitution using ethyl bromide in the presence of a strong base (e.g., sodium hydride) to deprotonate the hydroxyl group .
  • Step 2: Monitor reaction progress via thin-layer chromatography (TLC) to optimize reaction time and temperature (typically 60–80°C). Excess alkylating agent (1.5–2 equivalents) improves yield.
  • Step 3: Purify via column chromatography (silica gel, hexane/ethyl acetate gradient). Yield is highly dependent on steric hindrance and base strength; sodium hydride outperforms weaker bases like K₂CO₃ in polar aprotic solvents (e.g., DMF) .

Advanced Question: How can X-ray crystallography and spectroscopic methods resolve ambiguities in the structural characterization of this compound?

Methodological Answer:

  • X-ray Crystallography: Co-crystallize the compound with a suitable solvent (e.g., ethyl acetate) and collect diffraction data. Refinement parameters (e.g., O–H bond distances, torsion angles) confirm spatial arrangement of the ethoxy and methyl groups. For example, a study on 5-hydroxymethyl-2-methoxyphenol resolved hydrogen-bonding networks using SHELX software .
  • Spectroscopy: Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to assign signals: the ethoxy group’s methyl protons appear as a triplet (~1.2 ppm), while aromatic protons show splitting patterns indicative of substitution (meta-methyl at ~2.3 ppm) . IR spectroscopy verifies hydroxyl (~3350 cm⁻¹) and ether (~1100 cm⁻¹) stretches.

Basic Question: What analytical techniques are recommended for assessing purity, and how are method parameters validated?

Methodological Answer:

  • Gas Chromatography (GC): Use a DB-5 column (30 m × 0.25 mm) with flame ionization detection. Program temperature from 50°C (2 min) to 250°C (10°C/min). Compare retention times with a certified reference standard .
  • HPLC: C18 column, mobile phase = acetonitrile/water (70:30), flow rate = 1 mL/min. Validate method parameters (linearity, LOD/LOQ) per ICH guidelines.
  • Melting Point: A sharp range (e.g., 135–137°C) indicates high purity, as seen in sodium borohydride-reduced analogs .

Advanced Question: How can researchers reconcile contradictions in structure–activity relationship (SAR) studies involving ethoxy-substituted phenethyl alcohols?

Methodological Answer:

  • Data Triangulation: Cross-validate results using orthogonal assays (e.g., enzyme inhibition vs. cellular permeability). For instance, ethoxy groups may enhance lipophilicity (improving membrane permeation in Caco-2 assays) but reduce hydrogen-bonding capacity (lowering enzyme affinity) .
  • Computational Modeling: Perform docking studies (AutoDock Vina) to compare binding poses of ethoxy vs. methoxy analogs. Electrostatic potential maps highlight steric clashes or favorable interactions .
  • Statistical Analysis: Apply multivariate regression to isolate substituent effects from confounding variables (e.g., solvent polarity in assay buffers) .

Advanced Question: What strategies optimize multi-step synthesis yields, particularly for introducing ethoxy and methyl groups?

Methodological Answer:

  • Stepwise Protection: Protect the hydroxyl group (e.g., TBSCl) before alkylation to prevent side reactions. Deprotect with TBAF in THF .
  • Grignard Addition: For methyl group introduction, use methylmagnesium bromide (3 equivalents) in anhydrous THF at 0°C. Quench with NH₄Cl to minimize overalkylation .
  • Catalysis: Employ phase-transfer catalysts (e.g., tetrabutylammonium iodide) to enhance reaction rates in biphasic systems (water/dichloromethane) .

Basic Question: How do researchers evaluate the compound’s solubility for in vitro assays, and what formulation strategies improve bioavailability?

Methodological Answer:

  • Solubility Screening: Use a shake-flask method in PBS (pH 7.4), DMSO, or ethanol. Centrifuge at 10,000 rpm for 10 min and quantify supernatant via UV-Vis (λ = 254 nm) .
  • Formulation: For low aqueous solubility, prepare micellar solutions using polysorbate 80 (1% w/v) or cyclodextrin inclusion complexes (e.g., HP-β-CD at 10 mM) .

Advanced Question: What protocols ensure reliable assessment of biological activity, such as enzyme inhibition or cytotoxicity?

Methodological Answer:

  • Enzyme Inhibition: Use a fluorogenic substrate (e.g., 4-methylumbelliferyl-β-D-glucuronide) in a 96-well plate. Measure fluorescence (ex/em = 360/450 nm) after 30 min incubation at 37°C. Calculate IC₅₀ using nonlinear regression (GraphPad Prism) .
  • Cytotoxicity: Perform MTT assays on HepG2 cells. Treat with 10–100 μM compound for 24 hr, then measure absorbance at 570 nm. Normalize to DMSO controls .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.